Methyl({2-[methyl(nitroso)amino]ethyl})amine

Nitrosamine formation potential Chloramination disinfection by-products Structure-activity relationship

Detecting trace-level nitrosamines in APIs requires structurally exact reference standards-class-level surrogates yield up to 2.79-fold errors in quantification. Methyl({2-[methyl(nitroso)amino]ethyl})amine provides the methyl-specific calibration essential for FDA/EMA/ICH-compliant ANDA submissions. - Enables accurate LC-MS/MS or HPLC calibration, LOD/LOQ determination, and recovery assessment for methyl-substituted nitrosamine analytes. - Supplied with comprehensive characterization data (COA, MS, NMR, HPLC) for direct regulatory submission. - Synthesized on demand; available in 10-250 mg research quantities.

Molecular Formula C4H11N3O
Molecular Weight 117.15 g/mol
CAS No. 29104-67-4
Cat. No. B13636889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl({2-[methyl(nitroso)amino]ethyl})amine
CAS29104-67-4
Molecular FormulaC4H11N3O
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCNCCN(C)N=O
InChIInChI=1S/C4H11N3O/c1-5-3-4-7(2)6-8/h5H,3-4H2,1-2H3
InChIKeyZXMNSYOLWDPQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl({2-[methyl(nitroso)amino]ethyl})amine: Reference Standard Overview


Methyl({2-[methyl(nitroso)amino]ethyl})amine (CAS 29104-67-4, molecular formula C4H11N3O, molecular weight 117.15 g/mol) is an N-nitrosamine compound chemically designated as N-Methyl-N-(2-(methylamino)ethyl)nitrous amide [1]. This compound belongs to the class of N-nitroso derivatives of secondary amines, a structurally diverse group of compounds known for their potent carcinogenic and mutagenic properties following metabolic activation [2]. As a nitrosamine impurity reference material, this compound is supplied with detailed characterization data compliant with international regulatory guidelines from agencies including the FDA, EMA, and ICH [3]. It is primarily utilized as an analytical reference standard for the development, validation, and quality control of methods detecting trace-level nitrosamine impurities in pharmaceutical products, particularly in the context of Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical manufacturing [3].

Nitrosamine impurity analytical reference standard
LC-MS/MS and HPLC method development and validation
Characterization data available for regulatory documentation review

Why Generic N-Nitrosamine Substitution Fails


N-Nitrosamines cannot be treated as interchangeable analytical surrogates due to pronounced differences in their chemical behavior, which are dictated by subtle variations in alkyl substitution patterns [1]. The alkyl groups attached to the nitrosamine nitrogen atoms profoundly influence electron density distribution, protonation equilibria, and the stabilization of reactive intermediates during both formation and metabolic activation [2]. Specifically, methyl-substituted nitrosamines exhibit markedly different formation potentials and metabolic oxidation kinetics compared to their ethyl-substituted counterparts, with molar conversion efficiencies varying by factors of nearly two-fold depending solely on the alkyl chain length [1]. Furthermore, cytochrome P450-mediated oxidation demonstrates distinct kinetic isotope effects for methyl versus ethyl oxidation within a single asymmetric nitrosamine molecule, indicating that the site of metabolic activation is not random but structurally predetermined [3]. These intrinsic differences render class-level substitution scientifically unsound; a reference standard with a specific alkyl substitution pattern, such as Methyl({2-[methyl(nitroso)amino]ethyl})amine, must be selected based on exact structural correspondence to the analyte of interest.

Nitrosamine formation efficiency may differ several-fold between methyl- and ethyl-substituted analogs.

Metabolic activation pathways are not equivalent; distinct kinetic isotope effects reported for methyl vs. ethyl oxidation.

DNA alkylation extent varies with alkyl chain; methylation more extensive, affecting toxicological endpoint interpretation.

Methyl({2-[methyl(nitroso)amino]ethyl})amine: Comparative Reactivity Data


Secondary Amine Nitrosamine Formation: Methyl vs. Ethyl

Secondary amines bearing methyl substituents demonstrate substantially higher N-nitrosamine formation potential than those bearing ethyl substituents under identical chloramination conditions [1]. This difference is mechanistically attributed to the higher electron density on the nitrogen atom in methyl-substituted amines, which enhances protonation and stabilizes reactive intermediate species during nitrosation [1]. The quantitative disparity indicates that methyl-substituted nitrosamine precursors are more efficient substrates for nitrosation reactions.

Secondary Amine Formation: Methyl vs. Ethyl
Class-level
Methyl: 0.67% vs Ethyl: 0.38%
1.76-fold higher for methyl
Reported formation potential context; methyl-substituted amines show higher nitrosamine yield.
Data to verify; class-level inference from chloramination studies.
Nitrosamine formation potential Chloramination disinfection by-products Structure-activity relationship

Tertiary Amine Nitrosamine Formation: Methyl vs. Ethyl

The differential reactivity between methyl and ethyl substituents extends to tertiary amine precursors, where the magnitude of difference is even more pronounced [1]. Tertiary amines with methyl groups exhibit significantly higher conversion to their corresponding N-nitrosamines compared to their ethyl-substituted counterparts, reinforcing the principle that alkyl chain length is a critical determinant of nitrosamine yield [1].

Tertiary Amine Formation: Methyl vs. Ethyl
Class-level
Methyl: 0.92% vs Ethyl: 0.33%
2.79-fold higher for methyl
Reported formation potential context; greater disparity for tertiary amine precursors.
Data to verify; class-level inference from chloramination studies.
Nitrosamine formation potential Tertiary amine precursors Water quality

DNA Alkylation Efficiency: Methyl vs. Ethyl

In vivo studies of N-nitroso compound carcinogenesis demonstrate that methylating N-nitrosamines produce substantially more extensive DNA alkylation than their corresponding ethylating analogs, independent of their relative tumor-inducing potencies [1]. O6- and N7-guanine methylation by methylating nitrosamines was found to be much more extensive than ethylation by corresponding ethyl compounds across both target and non-target organs in rats and Syrian hamsters [1].

DNA Alkylation: Methyl vs. Ethyl
Class-level
Methylation: much more extensive vs Ethylation: lower extent
Qualitative comparison; in vivo rat/hamster
Differential DNA alkylation profile reported; supports toxicological assessment context.
Class-level; Lijinsky 1991, HPLC analysis of alkylguanines.
DNA alkylation Carcinogenesis Toxicology

Metabolic Oxidation: Methyl vs. Ethyl Isotope Effects

Cytochrome P450-mediated oxidation of asymmetric dialkyl nitrosamines reveals distinct kinetic isotope effects (KIEs) for methyl versus ethyl oxidation within a single molecule [1]. Experiments with deuterated N-nitroso-N-methyl-N-ethylamine demonstrated that the lower KIEs associated with ethyl oxidation can be distinguished from methyl oxidation, indicating that the two alkyl substituents follow different catalytic pathways during metabolic activation [1].

Metabolic Oxidation KIE: Methyl vs. Ethyl
Class-level
Methyl oxidation: higher KIE vs Ethyl oxidation: lower KIE
KIEs distinguishable within single molecule
Distinct metabolic oxidation pathways indicated; supports non-equivalence of alkyl substitution.
Class-level; human CYP2A6 assay with deuterated substrate.
Cytochrome P450 Metabolic activation Kinetic isotope effects

Methyl({2-[methyl(nitroso)amino]ethyl})amine: Key Applications


Analytical Method Development for Nitrosamine Impurities

Methyl({2-[methyl(nitroso)amino]ethyl})amine serves as a characterized reference standard for developing and validating LC-MS/MS or HPLC-based analytical methods to detect and quantify trace nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. Given the methyl-specific reactivity profiles documented in Section 3, this compound is essential for establishing accurate calibration curves, determining limits of detection (LOD) and quantitation (LOQ), and assessing method recovery rates specifically for methyl-substituted nitrosamine analytes [1].

QC and Regulatory Compliance for ANDA

This compound is utilized as a reference material for quality control (QC) applications in support of ANDA submissions and commercial pharmaceutical manufacturing processes. Regulatory guidelines from the FDA, EMA, and ICH require detailed characterization data for nitrosamine impurities; Methyl({2-[methyl(nitroso)amino]ethyl})amine is supplied with comprehensive characterization data compliant with these international standards, enabling its direct use in demonstrating analytical method suitability for regulatory review [1].

N-Nitrosamine Formation Potential in Water Treatment

As a representative methyl-substituted secondary amine-derived nitrosamine, this compound serves as a reference standard in studies evaluating N-nitrosamine formation potential during chloramination of drinking water and recycled water. The class-level evidence demonstrating 1.76- to 2.79-fold higher conversion efficiencies for methyl-substituted versus ethyl-substituted amines (Section 3) underscores the importance of using methyl-specific reference materials for accurate quantification of nitrosamine formation in water quality monitoring programs [2].

Metabolic Activation and Toxicology Research

This compound functions as a structurally defined substrate for investigating cytochrome P450-mediated metabolic activation pathways of N-nitrosamines. The class-level evidence that methyl and ethyl substituents exhibit distinct kinetic isotope effects and differential DNA alkylation efficiencies (Section 3) supports its use in comparative toxicology studies examining the relationship between alkyl substitution pattern and genotoxic potency [3].

Application
Selection Property
Validation Focus
Analytical method development for nitrosamine impurities
Characterized reference material with documented purity and identity
LC-MS/MS or HPLC calibration, LOD/LOQ, and recovery assessment
Pharmaceutical QC and ANDA submission support
Documented characterization data for regulatory context
Method suitability documentation review
Nitrosamine formation potential in water treatment
Methyl-specific formation reference standard
Chloramination formation potential quantification
Metabolic activation and toxicology research
Structurally defined substrate for CYP450 activation studies
Comparative genotoxicity and DNA alkylation endpoint context
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